N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14776029
InChI: InChI=1S/C22H20N2O8/c1-30-14-4-2-13(3-5-14)17-9-22(29)32-18-8-15(6-7-16(17)18)31-12-20(26)23-10-19(25)24-11-21(27)28/h2-9H,10-12H2,1H3,(H,23,26)(H,24,25)(H,27,28)
SMILES:
Molecular Formula: C22H20N2O8
Molecular Weight: 440.4 g/mol

N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine

CAS No.:

Cat. No.: VC14776029

Molecular Formula: C22H20N2O8

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine -

Specification

Molecular Formula C22H20N2O8
Molecular Weight 440.4 g/mol
IUPAC Name 2-[[2-[[2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetyl]amino]acetyl]amino]acetic acid
Standard InChI InChI=1S/C22H20N2O8/c1-30-14-4-2-13(3-5-14)17-9-22(29)32-18-8-15(6-7-16(17)18)31-12-20(26)23-10-19(25)24-11-21(27)28/h2-9H,10-12H2,1H3,(H,23,26)(H,24,25)(H,27,28)
Standard InChI Key CYPSYYHNXKRVHU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC(=O)NCC(=O)O

Introduction

N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine is a complex organic compound belonging to the class of chromen-2-ones. It features a chromen-2-one core, which is a bicyclic structure containing a benzopyran moiety, substituted with a methoxyphenyl group. The presence of an acetyl group linked to glycylglycine enhances its potential for biological activity and therapeutic applications.

Synthesis

The synthesis of N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine typically involves several steps, often starting with the preparation of the chromenone core. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions. The specific products formed depend on the conditions and reagents employed during these reactions.

Biological Activities

Research indicates that N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine exhibits notable biological activities due to its interactions with various biological macromolecules. These interactions are crucial for elucidating the mechanism of action and therapeutic potential of this compound.

Comparison with Similar Compounds

Several compounds share structural similarities with N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine. Notable examples include:

Compound NameStructural FeaturesBiological Activity
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yloxyacetic acidSimilar chromenone structure but lacks the glycylglycine moietyPotential anti-inflammatory properties
4-[4-(4-methoxyphenyl)-2-pyrimidinyl]phenolSimilar methoxyphenol substitution but different core structureAnticancer activity
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxyacetic acidShares chromenone core; additional methyl substitutionAntioxidant properties

Therapeutic Potential

The unique substitution pattern of N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine enhances its potential therapeutic applications by providing distinct chemical reactivity and biological interactions compared to similar compounds. This makes it a valuable candidate for further research in medicinal chemistry.

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